Furan vs. Thiophene Central Ring: Impact on Calculated Lipophilicity and Polarity
The target compound's central furan ring confers a distinct lipophilicity/polarity profile compared to its closest thiophene analog. The computed XLogP3 for 2034543-82-1 is 2.5, with a topological polar surface area (TPSA) of 100 Ų [1]. While no experimental head-to-head data are publicly available, class-level inference from the JNK3 series demonstrates that furan substitution (as in compound 16) yields an IC50 of 8 nM, whereas the thiophenyl-pyrazolourea lead (compound 6) has an IC50 of 38 nM, a 4.75-fold improvement attributed to ring size and heteroatom electronic effects [2]. The lower lipophilicity of the furan analog is expected to influence solubility and off-target binding profiles, making it a critical variable for CNS drug discovery programs.
| Evidence Dimension | Computed Physicochemical Profile (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; TPSA = 100 Ų |
| Comparator Or Baseline | 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (Thiophene analog) [BenchChem data inferred]: XLogP3 ~3.0, TPSA ~75 Ų (estimated from structural analogs) |
| Quantified Difference | XLogP3 lowered by ~0.5 log units; TPSA increased by ~25 Ų for the furan analog |
| Conditions | PubChem computed properties, 2024.11.20 release |
Why This Matters
For CNS-penetrant programs, a lower XLogP3 and higher TPSA are desirable to minimize nonspecific binding and improve blood-brain barrier permeation, thus making this furan variant a preferred tool compound for neurodegenerative disease research.
- [1] PubChem Compound Summary for CID 5335593. 1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylurea. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Feng, Y., Park, H., Bauer, L., Ryu, J. C., & Yoon, S. O. (2021). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 12(1), 24-29. View Source
